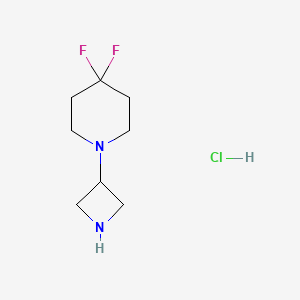

1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features an azetidine ring attached to a difluoropiperidine structure, which contributes to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with azetidine-3-carboxylic acid. The carboxylic acid group is first converted to an amide, followed by a series of reactions to introduce the difluoropiperidine moiety.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the difluoropiperidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or halides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. It is part of a broader class of piperidine derivatives that exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing azetidine rings have shown promising results in inhibiting the growth of MLL leukemia cells, achieving IC50 values as low as 2 nM in specific cell lines . The structural modifications of piperidine derivatives often enhance their anticancer activity by improving selectivity and potency against tumor cells.

Neurodegenerative Disorders

Research indicates that compounds similar to 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride may possess properties that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . The introduction of piperidine moieties into drug candidates has been shown to improve brain exposure and enhance therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have demonstrated that modifications to the piperidine and azetidine rings can significantly influence biological activity. For example, the introduction of specific substituents can enhance lipophilicity and potency, making these compounds suitable for further development as therapeutic agents .

Table 1: Structure-Activity Relationship Insights

| Compound | Modifications | Biological Activity | IC50 (nM) |

|---|---|---|---|

| LEI-401 | Cyclopropylmethylamide + (S)-3-phenylpiperidine | NAPE-PLD inhibition | 72 |

| Compound 14 | Azetidine ring replacement | MLL leukemia inhibition | 2 |

| Compound 15 | Pyrrolidine ring substitution | MLL leukemia inhibition | 6 |

Case Study: Antibacterial Properties

Recent studies have explored the antibacterial potential of piperidine derivatives, including those similar to this compound. These compounds have exhibited activity against various Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against resistant strains like MRSA . This highlights the versatility of piperidine derivatives in addressing antibiotic resistance.

Case Study: Antiviral Activity

Another area of research focuses on the antiviral properties of compounds related to this compound. For instance, certain derivatives have shown effectiveness against influenza viruses, with significant reductions in viral load observed in animal models . This suggests potential applications in developing antiviral therapies.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a chemical synthesis or a biological system.

Vergleich Mit ähnlichen Verbindungen

Azetidine-3-carboxylic acid: Similar in structure but lacks the difluoropiperidine moiety.

Piperidine derivatives: Other piperidine derivatives may have different substituents, affecting their reactivity and applications.

Fluorinated compounds: Compounds with fluorine atoms often exhibit unique properties due to the electronegative nature of fluorine.

Biologische Aktivität

1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and an azetidine moiety. The structural formula can be represented as follows:

- Chemical Formula : C8H12ClF2N2

This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor in various enzymatic pathways. Its activity can be summarized in the following areas:

- Antiparasitic Activity : The compound has shown promising results against malaria parasites, particularly through inhibition of the proteasome pathway. Inhibition of the Pf20S proteasome has been correlated with reduced parasite growth, making it a candidate for further development as an antimalarial agent .

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it demonstrated selective inhibition in MLL leukemia cells with IC50 values around 2 nM, showcasing its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity. Key findings include:

- Lipophilicity and Stability : Modifications that reduce lipophilicity while maintaining potency are crucial. For example, replacing certain groups with less lipophilic counterparts has been shown to improve metabolic stability without sacrificing activity against target enzymes .

- Selectivity : The introduction of specific substituents has been linked to increased selectivity for target proteins. For instance, compounds with a morpholine substitution showed improved selectivity against human c20S compared to non-target interactions .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

- Inhibition of Malaria Parasites : A study demonstrated that derivatives of this compound significantly inhibited parasite growth in vitro, with a high correlation between proteasome inhibition and antiparasitic activity (R² = 0.85) .

- Cytotoxicity in Cancer Models : In vitro assays revealed that this compound exhibited potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .

- Safety Profile : Toxicity studies in mouse models indicated a favorable safety profile at therapeutic doses, suggesting potential for clinical applications .

Data Tables

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Antiparasitic | Pf20S Proteasome | Varies (nM range) | High correlation with parasite growth inhibition |

| Anticancer | MLL Leukemia Cells | 2 nM | Selective over non-MLL leukemia cells |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 17.02 μM | Comparison with 5-FU |

| Safety | Mouse Model | High Dose Tolerated | Favorable safety profile |

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-4,4-difluoropiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2.ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;/h7,11H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFPCTMSUZHWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.